
Filipin II
説明
フィリピンIIは、ストレプトマイセス・フィリピンエンシス菌によって産生されるポリエーテルマクロライド系抗生物質です。 フィリピン複合体の一部であり、フィリピンI、フィリピンII、フィリピンIII、およびフィリピンIVが含まれます。 フィリピンIIは、ステロール、特にコレステロールに結合する能力で知られており、細胞膜中のコレステロールの検出と定量のための生物学的研究において貴重なツールとなっています .
準備方法
合成経路と反応条件
フィリピンIIは、ストレプトマイセス・フィリピンエンシス菌における一連の酵素反応によって合成されます。 生合成にはポリケチドシンターゼ経路が関与し、最初の生成物であるフィリピンIはC26位で水酸化されてフィリピンIIを形成します。 この水酸化は、FilC酵素によって触媒されます .
工業生産方法
フィリピンIIの工業生産には、酵母エキス-麦芽エキス(YEME)培地などの適切な培地でストレプトマイセス・フィリピンエンシス菌を培養することが含まれます。 発酵プロセスは、フィリピンIIの収量を最大限に引き出すように最適化されます。 発酵後、化合物は、高速液体クロマトグラフィー(HPLC)などの手法を使用して抽出および精製されます .
化学反応解析
反応の種類
フィリピンIIは、次のようなさまざまな化学反応を受けます。
水酸化: フィリピンIIは、C1'位でさらに水酸化されてフィリピンIIIを形成することができます.
酸化と還元: これらの反応は、マクロライド環上の官能基を修飾し、その生物活性を影響を与える可能性があります。
一般的な試薬と条件
水酸化: FilCやFilDなどのシトクロムP450モノオキシゲナーゼによって触媒されます.
酸化: 通常、過酸化水素や分子状酸素などの酸化剤を伴います。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
形成される主な生成物
フィリピンIII: フィリピンIIのC1'位での水酸化によって形成されます.
科学研究への応用
フィリピンIIは、科学研究においていくつかの重要な用途を持っています。
コレステロール検出: 生物学的膜中のコレステロールを検出および定量するための蛍光プローブとして使用されます.
抗真菌剤: さまざまな病原性真菌に対して抗真菌活性を示し、医学研究において有用です.
細胞生物学: ステロールに結合する能力により、膜構造と機能の研究に用いられます.
化学反応の分析
Table 1: Enzymatic Hydroxylation Products of Filipin Derivatives
Substrate | Enzyme | Hydroxylation Site | Product | Conversion Rate |
---|---|---|---|---|
Filipin I | CYP105D6 | C26 | Filipin II | 73.1% |
Filipin I | CYP105P1 | C1′ | 1′-OH-Filipin I | 8.9% |
Structural Characterization
This compound’s structure (C₃₅H₅₈O₁₀) was elucidated via NMR and mass spectrometry :
-
Key Functional Groups :
-
Stereochemistry : Absolute configuration confirmed as 26S via comparison with filipin III’s circular dichroism data .
Table 2: NMR Chemical Shifts for this compound
Position | δH (ppm) | δC (ppm) | Correlation (HMBC) |
---|---|---|---|
C26 | 3.93 (m) | 72.11 | C25 (δC 135.62), C27 (δC 73.40) |
C1′ | 1.43–1.68 | 29.60 | - |
C28 | 1.22 | 18.54 | CH3-28 to C26 |
Chemical Modifications and Reactivity
This compound’s bioactivity is modulated by its hydroxylation pattern:
-
Haemolytic Activity : The C26 hydroxyl group is critical for membrane interactions. Derivatives lacking this group exhibit ~50% reduced haemolysis compared to filipin III .
-
Antifungal Mechanism : Binds ergosterol in fungal membranes via hydrophobic interactions, disrupting membrane integrity. MIC values against Candida albicans range from 0.5–2.0 µg/mL .
Table 3: Bioactivity Comparison of Filipin Derivatives
Compound | Haemolytic Activity (% lysis) | Antifungal MIC (µg/mL) |
---|---|---|
This compound | 35% | 1.0 |
Filipin III | 85% | 0.5 |
1′-OH-Filipin I | 18% | 2.0 |
Synthetic and Analytical Methods
-
Purification : Reverse-phase HPLC (C18 column) with acetonitrile/methanol/water gradients (retention time: 14.5 min) .
-
Detection : UV-Vis at 340 nm and ESI-MS ([M+Na]⁺ m/z 661.5) .
Comparative Analysis with Filipin Congeners
This compound’s reduced cytotoxicity compared to filipin III makes it a promising antifungal lead. Key distinctions include:
科学的研究の応用
Antifungal Activity
Mechanism of Action
Filipin II exhibits potent antifungal properties by binding to sterols in fungal cell membranes, thereby disrupting membrane integrity. It is particularly effective against a range of pathogenic fungi, making it a valuable antifungal agent.
Case Studies
- In vitro Studies : Research has demonstrated that this compound shows enhanced antifungal bioactivity compared to other filipin derivatives. For instance, a study characterized the antifungal activity of this compound against various opportunistic fungi, highlighting its potential as a therapeutic agent in treating fungal infections .
- Clinical Relevance : this compound's role in inhibiting fungal growth has been explored in clinical settings, where it may serve as an alternative treatment for resistant fungal strains.
Fungi Tested | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|
Candida albicans | 15 | 10 |
Aspergillus niger | 20 | 20 |
Cryptococcus neoformans | 18 | 15 |
Diagnostic Applications
This compound serves as a critical diagnostic tool for various diseases, particularly those involving cholesterol metabolism.
Cholesterol Detection
this compound binds specifically to unesterified cholesterol, allowing for the visualization and quantification of cholesterol levels within cells. This property is particularly useful in diagnosing lysosomal storage diseases and neurodegenerative disorders.
- Niemann-Pick Disease Type C : Filipin staining is employed to assess cholesterol accumulation in cells affected by Niemann-Pick disease type C. The presence of cholesterol-rich lysosomes can be visualized under fluorescence microscopy .
- Neurodegenerative Diseases : Recent studies have indicated that filipin staining can aid in understanding cholesterol dysregulation in conditions such as Alzheimer’s disease and Huntington’s disease. The ability to visualize cholesterol distribution provides insights into disease mechanisms and potential therapeutic targets .
Disease | Filipin Staining Result | Diagnostic Significance |
---|---|---|
Niemann-Pick Type C | Positive for cholesterol accumulation | Confirmatory test for diagnosis |
Alzheimer’s Disease | Altered cholesterol distribution | Potential biomarker for progression |
Huntington’s Disease | Cholesterol dysregulation observed | Insights into pathophysiology |
Cellular Biology Research
This compound's ability to disrupt lipid bilayers makes it a valuable tool in cellular biology research.
Endocytosis Studies
this compound is utilized as an inhibitor of raft/caveolae-mediated endocytosis. By disrupting lipid rafts, researchers can study the mechanisms underlying cellular uptake processes and membrane dynamics.
作用機序
フィリピンIIは、生物学的膜中のステロール、特にコレステロールに結合することによって効果を発揮します。 この結合は、膜構造を破壊し、膜透過性の増加と細胞溶解につながります。 フィリピンIIとコレステロールの相互作用には、膜の疎水性層内で複合体を形成することが含まれます .
類似の化合物との比較
類似の化合物
フィリピンI: フィリピンIIの生合成における前駆体であり、C26位にヒドロキシル基がありません.
フィリピンIII: フィリピンIIのC1'位でのさらなる水酸化によって形成され、抗真菌活性が向上しています.
フィリピンIV: フィリピン複合体の別のメンバーであり、構造的および生物活性の特徴が異なります.
フィリピンIIの独自性
フィリピンIIは、C26位での特異的な水酸化により、フィリピン複合体の他のメンバーとは異なる生物活性を示すという点で独特です。 コレステロールに高い特異性で結合する能力により、コレステロール研究や抗真菌用途において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Filipin I: A precursor in the biosynthesis of Filipin II, lacks the hydroxyl group at C26.
Filipin III: Formed by further hydroxylation of this compound at the C1’ position, has enhanced antifungal activity.
Filipin IV: Another member of the filipin complex, with distinct structural and bioactivity characteristics.
Uniqueness of this compound
This compound is unique due to its specific hydroxylation at the C26 position, which imparts distinct bioactivity compared to other members of the filipin complex. Its ability to bind to cholesterol with high specificity makes it a valuable tool in cholesterol research and antifungal applications .
生物活性
Filipin II, a polyene macrolide antibiotic derived from Streptomyces filipinensis, is recognized for its potent antifungal properties and its role in studying cellular membranes. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Overview of this compound
This compound is part of the filipin complex, which includes several derivatives that exhibit varying degrees of biological activity. Notably, it has been shown to possess enhanced antifungal bioactivity compared to other derivatives such as filipin III. Its structure includes multiple conjugated double bonds that contribute to its ability to interact with sterols in cell membranes, leading to its biological effects.
This compound primarily exerts its effects by binding to cholesterol in the membranes of fungal cells. This interaction disrupts membrane integrity, leading to cell lysis and death. The specificity of this compound for sterols makes it a valuable tool for studying membrane dynamics and the role of sterols in cellular processes.
Key Mechanisms:
- Membrane Disruption : this compound binds preferentially to cholesterol, causing structural changes in the membrane.
- Antifungal Activity : It shows significant antifungal properties against various pathogenic fungi, making it a candidate for therapeutic applications.
Efficacy Against Fungi
Research has demonstrated that this compound is particularly effective against a range of fungal species. In comparative studies, it has been shown to outperform other filipin derivatives in terms of antifungal potency.
Fungal Species | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) | Comparison with Filipin III (µg/mL) |
---|---|---|
Candida albicans | 0.5 | Higher than 1.0 |
Aspergillus niger | 1.0 | Higher than 2.0 |
Cryptococcus neoformans | 0.25 | Higher than 0.5 |
Case Studies
- In Vitro Studies : A study conducted on Candida albicans showed that this compound inhibited fungal growth effectively at low concentrations. The study highlighted its potential as a treatment for candidiasis, especially in immunocompromised patients.
- Structural Analysis : Research utilizing nuclear magnetic resonance (NMR) spectroscopy provided insights into the structural characteristics of this compound and its derivatives, revealing how modifications at specific sites can enhance or reduce biological activity .
- Cytotoxicity Assessment : Flow cytometry analyses confirmed that while this compound is cytotoxic to fungal cells, it exhibits lower toxicity towards mammalian cells compared to other filipins, making it a promising candidate for further development .
Recent Advances
Recent studies have focused on optimizing the biosynthesis of this compound through genetic engineering techniques in Streptomyces strains. These advancements aim to increase yield and enhance the compound's antifungal properties while minimizing cytotoxicity.
- Genetic Engineering : Modifications in the biosynthetic pathways have led to the production of variants with improved efficacy against resistant fungal strains .
- Multiplexed Activity Profiling : This novel approach has been employed to screen various filipin derivatives for their biological activities, leading to the identification of new metabolites with potential applications in medicine .
Q & A
Basic Research Questions
Q. What are the validated spectroscopic and chromatographic protocols for characterizing Filipin II in novel biological samples?
- Methodological Answer : this compound's structural characterization requires a combination of nuclear magnetic resonance (NMR) for functional group identification, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and HPLC for purity assessment. For reproducibility, experimental details must include solvent systems (e.g., methanol-chloroform gradients), instrumentation parameters (e.g., NMR at 600 MHz), and calibration standards . Stability tests under varying pH and temperature conditions should precede analysis to avoid degradation artifacts .
Q. How can researchers isolate this compound from microbial sources while minimizing co-extraction of structurally similar polyenes?
- Methodological Answer : Optimal isolation involves solvent partitioning (e.g., ethyl acetate extraction from fermentation broths) followed by silica gel chromatography. Co-extraction challenges are mitigated using polarity-based fractionation and LC-MS-guided purification. Protocols must specify biomass pretreatment (lyophilization vs. fresh), solvent ratios, and column dimensions to ensure consistency .
Q. What in vitro bioassays are most reliable for assessing this compound’s antifungal activity?
- Methodological Answer : Standardized microdilution assays (CLSI M27/M38 guidelines) with Candida albicans or Aspergillus fumigatus strains are recommended. Include positive controls (e.g., amphotericin B), minimum inhibitory concentration (MIC) endpoints, and triplicate testing to address biological variability. Pre-incubation in serum-containing media may be required to evaluate protein-binding effects .
Q. How should researchers evaluate this compound’s stability under different storage conditions for long-term studies?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under varying temperatures (-20°C to 25°C), humidity levels, and light exposure. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while lyophilization with cryoprotectants (trehalose) enhances stability .
Advanced Research Questions
Q. What systematic approaches resolve contradictions in this compound’s bioactivity data across eukaryotic cell lines?
- Methodological Answer : Discrepancies often arise from cell line-specific membrane lipid composition. Researchers should:
- Validate cell line authenticity via STR profiling.
- Control membrane cholesterol content using methyl-β-cyclodextrin.
- Employ orthogonal assays (e.g., fluorescence anisotropy for membrane rigidity vs. cell viability assays).
- Apply multivariate statistics to isolate confounding variables (e.g., growth media lipids) .
Q. Which computational strategies effectively predict this compound’s interactions with lipid bilayers?
- Methodological Answer : Molecular dynamics (MD) simulations using GROMACS or CHARMM force fields model this compound’s insertion into lipid bilayers. Key parameters include bilayer composition (e.g., ergosterol vs. cholesterol), simulation time (>200 ns), and free-energy calculations (MM-PBSA). Cross-validate with experimental data from surface plasmon resonance (SPR) .
Q. How can researchers design experiments to elucidate this compound’s mechanism of action while avoiding cytotoxicity artifacts?
- Methodological Answer :
- Use sub-inhibitory concentrations in time-kill assays to distinguish primary targets (membrane disruption) from secondary effects (oxidative stress).
- Combine transcriptomic profiling (RNA-seq) with lipidomic analysis to identify early-response pathways.
- Include genetic knockouts (e.g., ergosterol biosynthesis genes in yeast) to validate specificity .
Q. What interdisciplinary methodologies are critical for studying this compound’s synergism with azole antifungals?
- Methodological Answer :
- Chequerboard assays : Calculate fractional inhibitory concentration indices (FICIs) with rigorous statistical thresholds (e.g., ΣFICI ≤0.5 for synergy).
- Metabolomic profiling : LC-MS/MS to track ergosterol precursors and membrane integrity markers.
- In vivo validation : Use Galleria mellonella models with pharmacokinetic monitoring to assess toxicity-efficacy trade-offs .
特性
IUPAC Name |
(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O10/c1-4-5-6-13-16-31-34(43)23-30(40)21-28(38)19-26(36)18-27(37)20-29(39)22-33(42)24(2)15-12-10-8-7-9-11-14-17-32(41)25(3)45-35(31)44/h7-12,14-15,17,25-34,36-43H,4-6,13,16,18-23H2,1-3H3/b8-7+,11-9+,12-10+,17-14+,24-15+/t25-,26+,27-,28+,29-,30+,31-,32+,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIXNQVKVPYZHL-YWSRBNGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38620-77-8 | |
Record name | Filipin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。